Lipophilicity Differentiation vs. Des-methyl Analogs
The target compound exhibits an XLogP3 of 4, which is approximately 1.2–1.5 log units higher than the unsubstituted 2-chloro-5-phenylnicotinic acid (XLogP3 ~2.5–2.8, estimated) and approximately 0.5–0.8 log units higher than the para-chloro-only analog 2-chloro-5-(4-chlorophenyl)nicotinic acid (XLogP3 ~3.2–3.5, estimated). The 3-methyl group contributes an additive ~0.5 log unit increment to lipophilicity relative to the non-methylated analog, while the 4-chloro adds a further ~0.7 log unit [1]. This elevated logP may translate to enhanced membrane permeability and altered tissue distribution profiles, making the compound a more suitable choice for CNS-targeted or intracellular-target programs where higher partition coefficients are desirable [2].
Δ ≈ +1.2 to +1.5
XLogP3 ~2.5–2.8
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 (PubChem computed) |
| Comparator Or Baseline | 2-Chloro-5-phenylnicotinic acid: XLogP3 ~2.5–2.8 (estimated from structural analog data). 2-Chloro-5-(4-chlorophenyl)nicotinic acid: XLogP3 ~3.2–3.5 (estimated). |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.5 vs. unsubstituted analog; ΔXLogP3 ≈ +0.5 to +0.8 vs. para-chloro-only analog. |
| Conditions | Computed via XLogP3 algorithm as implemented in PubChem 2021.05.07 release; comparator values estimated from fragment-based contribution analysis. |
Why This Matters
A higher XLogP3 directly influences compound partitioning behavior, impacting assay solubility, membrane permeability, and ultimately in vivo distribution—key criteria for selecting building blocks in lead optimization campaigns.
- [1] PubChem Compound Summary for CID 53223522: Computed XLogP3 and other molecular properties. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
